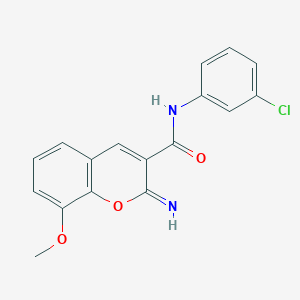

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-imino-8-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-22-14-7-2-4-10-8-13(16(19)23-15(10)14)17(21)20-12-6-3-5-11(18)9-12/h2-9,19H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDWCGQFCOEADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Backbone: The chromene backbone can be synthesized via a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated benzene derivative.

Formation of the Imino Group: The imino group is typically formed by the reaction of an amine with a suitable carbonyl compound, such as an aldehyde or ketone.

Methoxylation: The methoxy group can be introduced via methylation using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorophenyl group or the imino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Chlorinated benzene derivatives, amines, and methylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

N-(3-chlorophenyl)-2-imino-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its biological activity.

N-(3-chlorophenyl)-2-imino-8-hydroxy-2H-chromene-3-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and biological properties.

N-(4-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide: The position of the chlorine atom on the phenyl ring is different, which may influence its interaction with molecular targets.

Uniqueness

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is unique due to the specific combination of functional groups and their positions on the chromene backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Biological Activity

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by a unique structural framework that enhances its pharmacological properties, making it a candidate for further investigation.

The molecular formula of this compound is with a molecular weight of 405.8 g/mol. Its structure includes a chlorophenyl group and an imine functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H16ClN3O3 |

| Molecular Weight | 405.8 g/mol |

| CAS Number | 1327180-88-0 |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and A-549 (lung cancer).

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several chromene derivatives, including this compound. The results indicated that this compound had an IC50 value of 9.9 μM against the Caco-2 cell line, demonstrating its potency comparable to standard chemotherapeutics like 5-fluorouracil and docetaxel .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 8.5 |

| PC-3 | 35.0 |

| A-549 | 0.9 |

| Caco-2 | 9.9 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have reported that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi.

Antimicrobial Evaluation

A recent evaluation highlighted the antimicrobial efficacy of related chromene derivatives, where compounds showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that this compound could be effective in treating infections caused by resistant strains .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of DNA Gyrase : This compound has shown inhibitory activity against DNA gyrase with an IC50 of approximately 31.64 μM, which is crucial for bacterial DNA replication .

- Antioxidant Activity : Chromene derivatives often exhibit antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.

Q & A

Basic: How can researchers optimize the synthesis of N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide to maximize yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Stepwise Reaction Control : Use a multi-step approach, starting with condensation of 8-methoxy-2-imino-chromene-3-carboxylic acid with 3-chloroaniline. Key intermediates should be purified via column chromatography to remove byproducts .

- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while catalysts like piperidine improve imine bond formation efficiency .

- Temperature Modulation : Maintain temperatures between 60–80°C during cyclization to prevent decomposition of the chromene core .

- Purification : Employ HPLC with a C18 column and acetonitrile/water gradients (70:30 v/v) for final purity >95% .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the imino group (δ 8.2–8.5 ppm for =NH) and methoxy substituent (δ 3.8–4.0 ppm for -OCH₃). 2D NMR (COSY, HSQC) resolves aromatic coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~385.08 for C₁₇H₁₄ClN₂O₃⁺) .

- HPLC-PDA : Monitor purity at 254 nm, ensuring no residual starting materials (retention time ~12–14 min under gradient elution) .

Basic: Which in vitro assays are suitable for initial screening of its biological activity?

Methodological Answer:

- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and assess apoptosis via Annexin V/PI staining .

- Antimicrobial Screening : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Report MIC values and compare to fluoroquinolones .

- Anti-inflammatory Potential : Inhibit LPS-induced NO production in RAW 264.7 macrophages; validate with COX-2 ELISA .

Advanced: How to design structure-activity relationship (SAR) studies to identify key functional groups influencing bioactivity?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace 3-chlorophenyl with 3-fluorophenyl or 4-methylphenyl) .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to model electrostatic/hydrophobic interactions. Highlight the imino group and methoxy as critical for target binding .

- Biological Testing : Compare IC₅₀ values across analogs. For example, fluorinated derivatives may show enhanced membrane permeability but reduced solubility .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate studies under identical conditions (e.g., cell density, serum concentration). Discrepancies in IC₅₀ may arise from variations in ATP levels in cytotoxicity assays .

- Orthogonal Validation : Confirm anticancer activity via clonogenic assays if MTT results are inconsistent. Cross-check antimicrobial data with time-kill kinetics .

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for covariates (e.g., solvent used, exposure time) .

Advanced: What strategies validate the compound’s mechanism of action in disease models?

Methodological Answer:

- Target Identification : Perform pull-down assays with biotinylated probes or use thermal shift assays (CETSA) to identify binding proteins .

- Pathway Analysis : RNA-seq or phosphoproteomics (e.g., LC-MS/MS) to map downstream effects (e.g., apoptosis via caspase-3 activation or MAPK inhibition) .

- In Vivo Validation : Use xenograft models (e.g., nude mice with HT-29 tumors) at 25–50 mg/kg doses. Monitor toxicity via serum ALT/AST levels .

Advanced: How to address pharmacokinetic challenges, such as poor solubility or metabolic instability?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (test in PBS pH 7.4) .

- Prodrug Design : Acetylate the imino group to improve metabolic stability. Monitor hydrolysis in liver microsomes .

- Nanoparticle Formulation : Use PLGA nanoparticles (150–200 nm size) for sustained release. Assess bioavailability via LC-MS in rat plasma .

Advanced: What computational tools predict off-target effects or toxicity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic interactions .

- Toxicity Prediction : ADMETlab 2.0 or ProTox-II to estimate hepatotoxicity (e.g., mitochondrial membrane potential disruption) .

- Network Pharmacology : Construct compound-target-disease networks using STRING-DB to identify unintended pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.